Sulfur tetrafluoride

Overview

Description

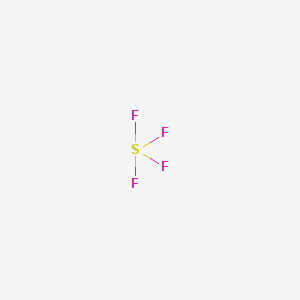

Sulfur tetrafluoride (SF₄; CAS 7783-60-0) is a hypervalent, inorganic compound composed of one sulfur atom bonded to four fluorine atoms. Its molecular geometry is a trigonal bipyramid with one equatorial lone pair, resulting from sp³d hybridization . SF₄ is a colorless, corrosive gas at room temperature, with a sharp odor similar to hydrogen sulfide. It reacts violently with water, steam, and acids, releasing toxic hydrofluoric acid (HF) .

SF₄ is widely used in organic synthesis as a fluorinating agent, particularly for converting carbonyl groups (e.g., ketones, esters) into trifluoromethyl derivatives and for deoxygenating alcohols . Industrial production involves the reaction of sulfur with fluorine gas, often optimized using iodine pentafluoride (IF₅) as a catalyst, with modern processes achieving >99.9% purity via automated DCS-controlled systems .

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Organofluorine Compounds

Sulfur tetrafluoride is widely used as a reagent for synthesizing organofluorine compounds, which are crucial in pharmaceuticals and specialty chemicals. It facilitates the conversion of hydroxyl (–OH) and carbonyl (C=O) groups into fluorinated groups (–CF and –CF₂), significantly enhancing the properties of organic molecules .

2. Deoxofluorination Reactions

One of the notable applications of this compound is its use in deoxofluorination processes. Organic chemists utilize SF₄ to selectively introduce fluorine atoms into specific substrates, which can alter their reactivity and biological activity. This property makes it an essential tool in medicinal chemistry for developing new therapeutic agents .

3. Fluorination Agent

this compound serves as a versatile fluorination agent for various organic compounds. It can selectively fluorinate aromatic compounds, alkenes, and other functional groups, contributing to the development of fluorinated materials with unique properties such as increased stability and bioactivity .

Industrial Applications

1. Specialty Chemicals Production

In industrial settings, this compound is employed to manufacture specialty chemicals that require fluorinated intermediates. Its ability to introduce fluorine atoms selectively makes it invaluable in producing high-performance materials used in electronics, pharmaceuticals, and agrochemicals .

2. Electrical Insulation

Though less common, this compound has been studied as a potential alternative to sulfur hexafluoride for electrical insulation purposes. Its properties may offer advantages in specific applications where traditional insulating gases are being phased out due to environmental concerns .

Health and Safety Considerations

While this compound has numerous applications, it is crucial to handle this compound with care due to its corrosive nature and potential health hazards. Acute exposure can lead to respiratory irritation, skin burns, and other severe health effects. Proper safety protocols must be implemented when working with this chemical to minimize risks associated with its use .

Case Studies

Case Study 1: Organic Synthesis Using SF₄

A recent study demonstrated the effectiveness of this compound in synthesizing novel organofluorine compounds that exhibit enhanced biological activity against specific pathogens. The researchers employed SF₄ to fluorinate key intermediates, resulting in compounds that showed promising results in preliminary biological assays.

Case Study 2: Industrial Application in Specialty Chemicals

An industrial application case highlighted the use of this compound in producing fluorinated polymers for use in high-performance coatings. The study reported improved durability and chemical resistance compared to non-fluorinated alternatives, showcasing SF₄'s role in advancing material science.

Mechanism of Action

The amphoteric nature of sulfur tetrafluoride results in its rich Lewis acidic and basic reactivities. It can form adducts with Lewis basic molecules via various interaction motifs. The reactions with fluoride ion acceptors and donors yield [SF₃]⁺ and [SF₅]⁻ salts, respectively .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Sulfur Hexafluoride (SF₆)

SF₆ is a non-polar, octahedral molecule (sp³d² hybridization) with six equivalent S–F bonds (bond length: 1.56 Å). Unlike SF₄, it is chemically inert, non-toxic, and non-flammable.

Key Differences from SF₄ :

- Reactivity: SF₆ is unreactive under standard conditions, whereas SF₄ is highly reactive, especially with nucleophiles.

- Applications: SF₆ serves as an electrical insulator and etchant in semiconductors, while SF₄ is used in fluorination chemistry.

Disulfur Tetrafluoride (S₂F₄)

S₂F₄ (structural formula: FSSF₃) features two sulfur atoms bonded asymmetrically, with three fluorine atoms on one sulfur and one on the other. Its S–F bond lengths differ (1.60 Å and 1.85 Å), a rarity in inorganic compounds. S₂F₄ is a liquid at room temperature, contrasting with SF₄’s gaseous state .

Key Differences from SF₄ :

- Bonding: S₂F₄ has inequivalent S–F bonds, while SF₄ has uniform bonding.

Thionyl Tetrafluoride (SOF₄)

SOF₄ is a sulfur(VI) compound with a tetrahedral structure (one S=O bond and four S–F bonds). It is pivotal in SuFEx (Sulfur Fluoride Exchange) click chemistry, enabling the synthesis of sulfonimidoyl fluorides and sulfoximines. Unlike SF₄, SOF₄ reacts selectively with organolithium reagents to form sulfur-carbon bonds .

Key Differences from SF₄ :

- Oxidation State: SF₄ is sulfur(IV), while SOF₄ is sulfur(VI).

- Reactivity: SOF₄ participates in modular click chemistry, whereas SF₄ is primarily a fluorinating agent.

Silicon Tetrafluoride (SiF₄)

SiF₄ is a tetrahedral molecule (sp³ hybridization) analogous to SF₄ but with silicon replacing sulfur. It hydrolyzes rapidly in water to form silica and HF, unlike SF₄’s slower hydrolysis. SiF₄ is used in semiconductor manufacturing and glass etching .

Key Differences from SF₄ :

- Electronegativity: SiF₄’s Si–F bonds are less polar than S–F bonds.

- Applications: SiF₄ is niche in electronics, while SF₄ has broader synthetic utility.

Data Tables Summarizing Key Properties

| Compound | Molecular Formula | Geometry | Hybridization | State (RT) | Key Applications |

|---|---|---|---|---|---|

| SF₄ | F₄S | Trigonal bipyramid | sp³d | Gas | Fluorination, organic synthesis |

| SF₆ | F₆S | Octahedral | sp³d² | Gas | Electrical insulation, etching |

| S₂F₄ | F₄S₂ | Asymmetric | - | Liquid | Research applications |

| SOF₄ | F₄OS | Tetrahedral | sp³ | Gas | SuFEx click chemistry |

| SiF₄ | F₄Si | Tetrahedral | sp³ | Gas | Semiconductor manufacturing |

Biological Activity

Sulfur tetrafluoride (SF₄) is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields, including organic synthesis and chemical biology. This article provides a comprehensive overview of the biological activity of SF₄, focusing on its toxicological effects, metabolic pathways, and relevant case studies.

- Chemical Formula : SF₄

- Molecular Weight : 108.06 g/mol

- State at Room Temperature : Gas

- Color : Colorless

- Odor : Pungent

- Boiling Point : -38.3°C

- Solubility : Insoluble in water

SF₄ is a colorless gas that reacts violently with water, producing hydrofluoric acid (HF) and thionyl fluoride (SOF₂) as byproducts. This reaction underscores the importance of understanding its biological implications, particularly regarding exposure risks and toxicity.

Acute Toxicity

This compound is classified as a highly toxic compound. Studies indicate that exposure can lead to significant respiratory irritation and other acute health effects. For example, animal studies have shown that exposure to concentrations as low as 19 ppm can be lethal, while 40 ppm over a shorter duration also resulted in fatalities among test subjects .

| Exposure Duration | Concentration (ppm) | Outcome |

|---|---|---|

| 1 hour | 40 | Death in 1 out of 2 rats |

| 4 hours | 19 | Death in 1 out of 2 rats |

| Repeated exposure | 4 | Respiratory damage observed |

Chronic Effects

Chronic exposure to SF₄ may lead to long-term health issues, including potential lung damage and fluorosis due to fluoride accumulation in bones and teeth . Symptoms reported among workers exposed to breakdown products of sulfur hexafluoride (which includes SF₄) included chest tightness, headache, fatigue, and nausea. Most symptoms resolved within weeks after cessation of exposure .

Metabolic Pathways

While specific metabolic pathways for SF₄ are not extensively documented, it is known that upon hydrolysis, SF₄ generates HF and SO₂. These metabolites can contribute to systemic toxicity through various mechanisms:

-

Hydrolysis Reaction :

The hydrolysis products can further react to produce additional toxic species.

-

Cellular Impact :

Hydrofluoric acid is known for its ability to penetrate tissues and disrupt cellular processes by binding calcium ions, which can lead to severe metabolic disturbances.

Occupational Exposure

A notable case study involved six workers who were exposed to SF₄ during maintenance operations involving sulfur hexafluoride. Air analysis confirmed the presence of SF₄ among other breakdown products. The workers exhibited respiratory symptoms but recovered fully after a period away from exposure .

Animal Studies

In controlled studies with rats, repeated exposure to low concentrations of SF₄ resulted in observable pulmonary damage. Rats exposed to sublethal concentrations showed signs of respiratory distress but were able to recover after a designated recovery period .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing sulfur tetrafluoride (SF₄) with high purity?

SF₄ synthesis historically involved reactions between sulfur and metal fluorides (e.g., CoF₃) or electrical decomposition of trifluoromethylsulfur pentafluoride . Modern methods prioritize controlled fluorination of sulfur compounds using gas-phase reactions or flow systems to minimize impurities. Key parameters include temperature (-40°C to 200°C), pressure (sub-atmospheric for gas-phase reactions), and catalysts (e.g., AgF₂). Purity validation requires IR spectroscopy to confirm absence of SF₆ or SOF₄ byproducts .

Q. How can the molecular geometry and electron density distribution of SF₄ be experimentally determined?

SF₄ adopts a trigonal bipyramidal geometry with one equatorial lone pair, forming a "see-saw" structure. Techniques include:

- Vibrational Spectroscopy (IR/Raman) : Identifies bond vibrations (e.g., axial vs. equatorial S-F stretches at ~800 cm⁻¹ and ~400 cm⁻¹, respectively) .

- X-ray Diffraction (XRD) : Resolves bond lengths (axial S-F: ~1.65 Å; equatorial S-F: ~1.54 Å) .

- Computational Modeling (DFT) : Validates electron density distributions and lone pair orientation using software like Gaussian or ORCA .

Q. What safety protocols are critical when handling SF₄ in laboratory settings?

Due to SF₄’s violent reaction with water (releasing HF) and incompatibility with oxygen difluoride:

- Use dry nitrogen-purged systems to prevent moisture ingress.

- Equip labs with emergency showers and HF-neutralizing agents (e.g., calcium gluconate gel).

- Store SF₄ in passivated stainless steel cylinders at <10°C, away from acids or oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data for sulfur content in SF₄-derived samples?

Discrepancies in sulfur quantification (e.g., ±3% reproducibility via Methylene Blue Method ) may arise from incomplete hydrolysis or interference from fluorinated byproducts. Mitigation strategies:

- Cross-validation : Use complementary techniques like ion chromatography (IC) or X-ray fluorescence (XRF).

- Standard Addition : Spiking samples with known sulfur concentrations to assess recovery rates .

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets from multiple trials .

Q. What mechanistic insights explain SF₄’s selectivity in fluorinating carbonyl groups?

SF₄ reacts with carbonyl compounds (e.g., ketones, esters) via a two-step mechanism:

- Nucleophilic Attack : The lone pair on SF₄’s sulfur coordinates with the carbonyl oxygen, forming a tetrahedral intermediate.

- Fluorine Transfer : Sequential replacement of oxygen with fluorine, driven by SF₄’s high electrophilicity. Reaction efficiency depends on solvent polarity (non-polar solvents favor selectivity) and temperature (0–50°C). Isotopic labeling (¹⁸O) studies confirm oxygen displacement pathways .

Q. How can SF₄ be integrated into SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry for multidimensional synthesis?

SF₄-derived intermediates like SOF₄ (thionyl tetrafluoride) enable modular linkages:

- Primary Amine Anchoring : SOF₄ reacts with R-NH₂ to form R-N=SOF₂, a SuFEx hub .

- Sequential Fluoride Exchange : The pendant S-F bonds in R-N=SOF₂ undergo stepwise substitution with nucleophiles (e.g., organolithium reagents) to build sulfonimidoyl fluorides or sulfoximines . Applications include drug discovery (e.g., fluorinated protease inhibitors) and polymer crosslinking .

Q. Methodological Guidance

Q. What strategies ensure comprehensive literature reviews for SF₄-related research?

- Database Selection : Prioritize NIST Chemistry WebBook , ACS Publications, and EPA reports .

- Keyword Optimization : Combine terms like “SF₄ fluorination mechanism” or “SF₄ thermodynamic data” with Boolean operators (AND/OR).

- Citation Tracking : Use tools like Web of Science to identify seminal papers (e.g., Tollock et al., 1960 ) and recent citations .

Q. How can thermodynamic properties of SF₄ (e.g., enthalpy of formation) be experimentally determined?

- Calorimetry : Bomb calorimetry measures heat released during SF₄ combustion in excess oxygen.

- Gas-Phase Spectroscopy : High-resolution IR or microwave spectroscopy calculates bond dissociation energies (e.g., S-F: ~329 kJ/mol) .

- Computational Methods : G4 or CBS-QB3 quantum calculations validate experimental data .

Properties

IUPAC Name |

tetrafluoro-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F4S/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMQWEPBXSHHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FS(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4S | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sulfur tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893074 | |

| Record name | Sulfur tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur tetrafluoride is a colorless gas with a distinct sulfur odor. It is highly toxic by inhalation and a strong irritant to skin, eyes and mucous membranes. It reacts vigorously with water and acids to yield toxic fluoride and sulfur oxide fumes and an acidic solution. Sulfur tetrafluoride is heavier than air. Under prolonged exposure to fire or intense heat the containers may violently rupture or rocket. It is used as a fluoridizing agent and as an oil repellent., Colorless gas with an odor like sulfur dioxide. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a distinct sulfur odor., Colorless gas with an odor like sulfur dioxide. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur tetrafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/656 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur tetrafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-40 °F at 760 mmHg (EPA, 1998), -38 °C, -40 °C, -41 °F | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/656 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur tetrafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Freely sol in benzene, Solubility in water: reaction, Reacts | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulfur tetrafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.95 at -108 °F (EPA, 1998) - Denser than water; will sink, Liquid at -78 °C: 1.95 g/mL; solid at -183 °C: 2.349 g/mL, 1.95 at -108 °F, 3.78(relative gas density) | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/656 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur tetrafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.78 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 3.78 (Air = 1), Relative vapor density (air = 1): 3.78, 3.78 | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/656 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10.5 atm at 70 °F (NIOSH, 2023), 1.522X10+4 mm Hg (2.0219 Pa) at 25 °C, 10.5 atm at 70 °F, (70 °F): 10.5 atm | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/656 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur tetrafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless gas | |

CAS No. |

7783-60-0 | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur tetrafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur tetrafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur tetrafluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfur fluoride (SF4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur tetrafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4P8J39GOF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/656 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur tetrafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WT493E00.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-191 °F (EPA, 1998), -121.0 °C, -124 °C, -185 °F | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/656 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur tetrafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.